4,4'-Sulfonyldipyridine

Description

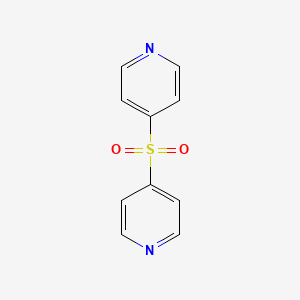

4,4'-Sulfonyldipyridine (C${10}$H$8$N$2$O$2$S) is a heterocyclic compound featuring two pyridine rings linked by a sulfonyl group (O=S=O). Its angular geometry arises from the C(sp$^2$)–S–C(sp$^2$) bond angle of 103.61° and a dihedral angle of ~102° between the pyridine rings, as confirmed by single-crystal X-ray diffraction studies . The sulfonyl group enhances polarity and enables hydrogen bonding, making it a versatile linker in metal-organic frameworks (MOFs) and coordination polymers.

Synthesis:

this compound is synthesized via oxidation of di-4-pyridylsulfide using hydrogen peroxide in glacial acetic acid, yielding 38% after chromatographic purification . Alternative routes involve reactions with 3-chloroperoxybenzoic acid, though with lower yields (13%) due to competing byproduct formation .

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

4-pyridin-4-ylsulfonylpyridine |

InChI |

InChI=1S/C10H8N2O2S/c13-15(14,9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H |

InChI Key |

ROHFVNMGTCPSPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Sulfonyldipyridine can be synthesized through the oxidation of di-4-pyridylsulfide. The typical procedure involves dissolving di-4-pyridylsulfide in glacial acetic acid containing 30% hydrogen peroxide. The mixture is kept at room temperature for two weeks without stirring. After this period, the solution is treated with water, leading to the formation of a white crystalline precipitate. This precipitate is then filtered and further purified through chromatography over silica gel using ethyl acetate and dichloromethane as eluents .

Industrial Production Methods

While specific industrial production methods for 4,4’-sulfonyldipyridine are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The scalability of the process would depend on optimizing reaction conditions, such as temperature, concentration of reagents, and purification techniques, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonyldipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4,4'-sulfonyldipyridine. For instance, compounds containing pyridine scaffolds have been shown to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. A novel series of N-sulfonyl aminopyridines demonstrated excellent antimicrobial potential, with some compounds outperforming traditional antibiotics like gentamicin and ampicillin in inhibition zones .

Antidiabetic Effects

Research has also indicated that derivatives of this compound may possess antidiabetic properties. A study involving pyridine-based compounds showed promising results in lowering blood glucose levels in diabetic models. These findings suggest that such compounds could be further developed for therapeutic use in managing diabetes .

Neuropharmacological Applications

The compound has been explored for its potential as NMDA receptor antagonists. Studies have indicated that certain derivatives may exhibit moderate affinity for the NMDA receptor, which is crucial in the treatment of neurodegenerative diseases . The pharmacological behavior of sulfonyl groups is often associated with enzyme inhibition and other therapeutic effects.

Agricultural Applications

Pesticidal Activity

The sulfonyl group in this compound has been utilized to synthesize various agrochemicals. Compounds derived from this structure have shown effectiveness as pesticides and herbicides, contributing to crop protection strategies. The ability to modify the pyridine ring allows for the development of tailored solutions to combat agricultural pests .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its role in polymer synthesis. Its sulfonamide group can enhance the thermal and mechanical properties of polymers, making them suitable for various industrial applications. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Azzam et al. (2021) | Antimicrobial | Developed novel N-sulfonyl aminopyridines with significant activity against Klebsiella pneumoniae and Staphylococcus aureus |

| Li et al. (2021) | Antidiabetic | Demonstrated blood glucose-lowering effects in diabetic mouse models with pyridine derivatives |

| Sanchez-Sancho & Herrandón (1998) | Neuropharmacology | Investigated NMDA receptor antagonism with sulfonyl derivatives showing varying affinities |

Mechanism of Action

The mechanism by which 4,4’-sulfonyldipyridine exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing catalytic processes and biological activities. The sulfonyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Dipyridyl Disulfide (C${10}$H$8$N$2$S$2$)

- Structure : Contains a disulfide (–S–S–) bridge instead of a sulfonyl group.

- Bonding : The S–S bond length (~2.05 Å) is longer and less polar than the sulfonyl group’s S=O bonds (1.433 Å) .

- Reactivity : The disulfide bridge undergoes redox reactions, enabling dynamic covalent chemistry, whereas the sulfonyl group is redox-inert but participates in hydrogen bonding .

- Applications : Used in dynamic materials and self-healing polymers, contrasting with 4,4'-sulfonyldipyridine’s role in rigid MOFs .

4,4'-Vinylenedipyridine (C${12}$H${10}$N$_2$)

- Structure : Linked by a vinyl (–CH=CH–) group, providing conformational flexibility.

- Electronic Properties : The π-conjugated vinyl group enhances electronic communication between pyridine rings, unlike the electron-withdrawing sulfonyl group .

- Applications : Utilized in photoresponsive materials and as a ligand in luminescent complexes, contrasting with sulfonyldipyridine’s preference for MOF construction .

4,4′-Di-Tert-Butyl-2,2′-Dipyridyl

- Structure : Bulky tert-butyl substituents at the 2,2′-positions sterically hinder coordination sites.

- Coordination Behavior: Limited to small metal ions (e.g., Cu$^+$), whereas sulfonyldipyridine’s sulfonyl group enables diverse coordination modes (e.g., with Zn$^{2+}$) .

- Applications : Primarily used in catalysis and asymmetric synthesis, leveraging steric effects .

4,4'-Sulfonyldiphenol (C${12}$H${10}$O$_4$S)

- Structure: Phenol rings replace pyridines, enabling hydrogen bonding via –OH groups.

- Interactions : Forms stronger hydrogen-bonded networks compared to sulfonyldipyridine’s N-based Lewis basicity .

- Applications : Used in high-performance polymers (e.g., polysulfones), whereas sulfonyldipyridine is favored in supramolecular chemistry .

Structural and Functional Data Table

Key Research Findings

- MOF Construction : this compound’s semi-rigid structure facilitates the formation of porous MOFs with Zn$^{2+}$, as demonstrated by its coordination in trans-tetraaqua-bis(4,4′-sulfonyldipyridine-κN)zinc(II) diperchlorate dihydrate .

- Hydrogen Bonding : The sulfonyl group stabilizes co-crystals with carboxylic acids (e.g., 3-chlorobenzoic acid), enhancing crystallinity .

- Thermal Stability: Derivatives like 4,4'-sulfonyldiphenol exhibit higher thermal stability (decomposition >300°C) compared to vinylenedipyridine (<200°C) .

Biological Activity

4,4'-Sulfonyldipyridine (SDP) is a compound that has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity of SDP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group attached to two pyridine rings. This unique structure contributes to its diverse biological activities. The presence of the sulfonyl group enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Studies

A study evaluated the antibacterial activity of SDP against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These findings indicate that SDP is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .

Antitumor Activity

In addition to its antimicrobial properties, SDP has shown promising antitumor activity. A series of studies have investigated its effects on various cancer cell lines.

Case Study: Antitumor Efficacy

In a notable study, SDP was tested against multiple cancer cell lines, including lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (T-47D). The results are presented in Table 2.

| Cancer Cell Line | GI50 (μM) |

|---|---|

| EKVX | 1.7 |

| RPMI-8226 | 21.5 |

| OVCAR-4 | 25.9 |

| T-47D | 15.1 |

The GI50 values indicate that SDP exhibits potent cytotoxic effects, particularly against EKVX lung cancer cells . Further mechanistic studies suggested that SDP induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : SDP has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition contributes to its antibacterial activity .

- Induction of Apoptosis : In cancer cells, SDP triggers apoptotic pathways, leading to cell death. The compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.